molecular formula C16H16N2O2 B5110392 (3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No. B5110392
M. Wt: 268.31 g/mol
InChI Key: USSBHVBSYDIDMY-UHFFFAOYSA-N
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Description

“(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The molecular structure of benzimidazoles typically consists of a fused benzene and imidazole ring . The exact structure of “(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol” would require further analysis.


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions. For instance, 2-Benzimidazolemethanol was used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol” would depend on its specific structure. For instance, 1H-Benzimidazole-2-methanol is described as an off-white to light brown crystalline powder .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the context in which they are used. For instance, some benzimidazole derivatives have been found to have antimicrobial activity .

Future Directions

Benzimidazoles are a promising class of compounds with potential applications in a variety of fields. Future research could explore new synthesis methods, potential applications, and ways to optimize their properties .

properties

IUPAC Name

(3-methoxyphenyl)-(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-14-9-4-3-8-13(14)17-16(18)15(19)11-6-5-7-12(10-11)20-2/h3-10,15,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSBHVBSYDIDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

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